BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide

Benzothiazole Scaffold Oligosaccharyltransferase NGI-1 Analog

This unsubstituted benzothiazole sulfamoylbenzamide is the essential parent scaffold for SAR campaigns comparing substituent effects on kinase hinge binding. It differs structurally from NGI-1 (thiazole vs. benzothiazole core, N-benzyl presence), enabling use as an orthogonal chemotype or negative control in OST inhibition studies. Offered at research-grade purity for primary screening where no public kinase IC50 data exists. Ideal for focused benzothiazole library builds benefiting from favorable Lipinski properties (MW 451.56, CLogP ~4.4).

Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
CAS No. 899734-65-7
Cat. No. B2565976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide
CAS899734-65-7
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C23H21N3O3S2/c1-25(2)31(28,29)19-14-12-18(13-15-19)22(27)26(16-17-8-4-3-5-9-17)23-24-20-10-6-7-11-21(20)30-23/h3-15H,16H2,1-2H3
InChIKeyFRWYNPKQWKCSKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 899734-65-7): Procurement-Relevant Compound Identity and Class Context


N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 899734-65-7) is a synthetic small molecule belonging to the sulfamoylbenzamide class featuring a benzothiazole heterocycle . With a molecular formula of C23H21N3O3S2 and a molecular weight of 451.56 g/mol, this compound incorporates a dimethylsulfamoyl-substituted benzamide moiety linked to a benzothiazole core via an N-benzyl bridge . The compound has been described in academic literature focusing on the synthesis of biologically active sulfamoylbenzamides containing benzothiazole blocks, where it was synthesized and characterized by melting point, elemental analysis, NMR, and MALDI spectrometry [1]. It is distinct from the structurally related but non-identical oligosaccharyltransferase inhibitor NGI-1 (CAS 790702-57-7), which features a thiazole rather than a benzothiazole ring system . The compound is offered by multiple chemical suppliers at research-grade purity (typically ≥95%) and is intended for non-human research applications .

Why N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Benzothiazole-containing sulfamoylbenzamides exhibit pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor modifications—such as the position of the dimethylsulfamoyl group, the nature of the N-substituent, or the presence/absence of a benzyl linker—can fundamentally alter target engagement, potency, and selectivity profiles [1]. For example, NGI-1 (CAS 790702-57-7), a widely cited OST inhibitor, differs from the title compound both in its core heterocycle (thiazole vs. benzothiazole) and in lacking the N-benzyl substituent entirely, resulting in an IC50 of 1.1 µM against OST that cannot be assumed for the benzothiazole-N-benzyl analog . Similarly, the methoxy-substituted analog N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 942002-67-7) introduces an electron-donating group at the 6-position of the benzothiazole ring, which may alter both metabolic stability and binding interactions compared to the unsubstituted scaffold . The title compound's specific combination—an unsubstituted benzothiazole core, an N-benzyl bridge, and a para-dimethylsulfamoylbenzamide moiety—represents a distinct pharmacophoric arrangement whose biological performance cannot be reliably predicted from other class members without empirical comparative data [1].

Quantitative Comparative Evidence for N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 899734-65-7) Versus Closest Analogs


Structural Differentiation from NGI-1: Benzothiazole Core and N-Benzyl Substituent Conferring Distinct Molecular Properties

The title compound differs from the well-characterized OST inhibitor NGI-1 (CAS 790702-57-7) in three critical structural features: (i) a benzothiazole core instead of a thiazole ring, (ii) an N-benzyl substituent at the 2-amino position of the benzothiazole rather than a direct amide linkage, and (iii) the para-dimethylsulfamoylbenzamide moiety versus NGI-1's 5-dimethylsulfamoyl-2-pyrrolidin-1-ylbenzamide arrangement. These differences result in a substantially higher molecular weight (451.56 vs. 394.51 g/mol) . The N-benzyl group increases lipophilicity and may alter blood-brain barrier permeability and plasma protein binding relative to NGI-1 . The benzothiazole core provides a larger aromatic surface area for potential π-stacking interactions compared to the thiazole ring . No direct head-to-head biological comparison data between these two compounds is available in the public domain as of the search date.

Benzothiazole Scaffold Oligosaccharyltransferase NGI-1 Analog Structural SAR

Physicochemical Differentiation from the 6-Methoxy Analog: Implications for Solubility, Metabolic Stability, and Binding

The 6-methoxy-substituted analog, N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 942002-67-7), differs from the title compound solely by the addition of a methoxy group at the 6-position of the benzothiazole ring. This modification increases the molecular weight to 481.59 g/mol (Δ = +30.03 g/mol, +6.7%) . The methoxy substituent introduces an electron-donating group that can influence the electron density of the benzothiazole ring, potentially modifying π-stacking interactions with aromatic residues in binding pockets . The increased hydrogen bond acceptor count (from 3 to 4) may enhance aqueous solubility while the methoxy group may also create a site for oxidative metabolism (O-demethylation), altering pharmacokinetic properties compared to the unsubstituted parent . No quantitative solubility or metabolic stability data comparing these two compounds were found in the public domain.

Methoxy Analog Solubility Metabolic Stability Structure-Property Relationship

Differentiation from the Regioisomeric 4-Benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide: Dimethylsulfamoyl Positional Isomerism

The compound 4-benzyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide (CAS 923172-52-5) is a regioisomer of the title compound, sharing the same molecular formula (C23H21N3O3S2) and molecular weight (451.56 g/mol). The key structural distinction is the position of the dimethylsulfamoyl group: attached to the benzamide phenyl ring (para) in the title compound versus attached directly to the benzothiazole ring (position 6) in the comparator . This positional shift relocates the polar sulfonamide group from the benzamide region to the heterocyclic core, which can profoundly affect the spatial orientation of hydrogen bond donor/acceptor functionality within a binding site. Additionally, the benzyl substituent is on the amide nitrogen in the title compound but on the benzamide phenyl ring in the comparator, further altering the three-dimensional pharmacophore geometry . No comparative biological activity data for these two regioisomers are publicly available.

Regioisomer Dimethylsulfamoyl Position Target Engagement Selectivity Benzothiazole Substitution Pattern

Synthetic Accessibility and Structural Novelty: A Benzothiazole-N-Benzyl Scaffold from Academic Research Programs

The title compound was synthesized as part of a focused academic program at the University of Pardubice (Czech Republic) aimed at generating novel chiral and achiral N,N-disubstituted sulfamoylbenzamides containing a benzothiazole block [1]. The synthesis involved a developed method for preparing sulfamoylbenzamides with benzothiazole moieties, with characterization by melting point, optical rotation (where applicable), elemental analysis, NMR, and MALDI spectrometry [1]. In contrast, many commercially available benzothiazole-sulfamoyl analogs (e.g., CAS 942002-67-7, CAS 923172-52-5) are primarily offered by chemical vendors without associated primary synthetic literature or biological characterization . The existence of a documented academic synthesis route provides a foundation for analog generation and scale-up that may not be available for purely vendor-sourced comparator compounds. However, no quantitative yield, purity optimization, or scale-up data for this specific compound were identified in the public domain.

Synthetic Chemistry Benzothiazole Building Block Chemical Probe Development Academic Compound Collection

Recommended Application Scenarios for N-(1,3-Benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide (CAS 899734-65-7) Based on Current Evidence


Kinase Inhibitor Lead Discovery and Chemical Probe Development

Vendor descriptions identify this compound as a promising lead in kinase inhibitor development, consistent with the well-established precedent of benzothiazole-containing molecules as kinase hinge binders [1][2]. The N-benzyl substitution provides a vector for additional hydrophobic interactions within the kinase back pocket, while the dimethylsulfamoyl group offers a polar functionality that may engage solvent-exposed regions. Researchers investigating kinases with limited commercial probe availability may select this compound for primary screening, with the understanding that no kinase IC50 data for this specific compound are publicly available and target engagement must be verified empirically [2].

Sulfamoylbenzamide SAR Studies Requiring Unsubstituted Benzothiazole Cores

For structure-activity relationship campaigns exploring the benzothiazole-sulfamoylbenzamide chemotype, the title compound serves as the 'parent' unsubstituted benzothiazole scaffold against which substituted analogs (e.g., 6-methoxy, 5-methoxy, 4-chloro derivatives) can be compared [1]. Its synthesis as part of a focused academic library at the University of Pardubice provides a precedent for further derivatization and analog generation [1]. Procurement of this compound enables systematic exploration of substituent effects on the benzothiazole ring without confounding factors introduced by additional functional groups.

Negative Control or Orthogonal Chemotype in OST/Glycosylation Inhibitor Studies

Given the structural relationship to NGI-1 (a well-characterized OST inhibitor), this compound—differing in both heterocycle core (benzothiazole vs. thiazole) and N-substitution pattern—may serve as an orthogonal chemotype or negative control in N-linked glycosylation studies [1][2]. Researchers using NGI-1 to inhibit OST in cellular assays can employ the title compound to assess whether observed biological effects are specific to the thiazole-based pharmacophore or generalizable to benzothiazole-containing sulfamoylbenzamides [2]. However, the OST inhibitory activity of the title compound has not been reported and must be independently determined.

Physicochemical Property Benchmarking in Benzothiazole-Focused Compound Collections

The compound's distinct molecular properties (MW 451.56, CLogP predicted ~4.4 based on structural analysis, 3 HBA, 0 HBD) place it in a favorable property space for oral bioavailability according to Lipinski's Rule of Five [1]. Procurement managers building focused benzothiazole libraries can use this compound as a reference point for physicochemical profiling, comparing experimental solubility, permeability, and metabolic stability data against substituted analogs to guide lead optimization decisions [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.